molecular formula C16H24ClNO2 B1455618 4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride CAS No. 1349718-34-8

4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride

Cat. No.: B1455618
CAS No.: 1349718-34-8
M. Wt: 297.82 g/mol
InChI Key: YWWHVWXZWLHADF-UHFFFAOYSA-N
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Description

4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride is a chemical compound with the molecular formula C16H23NO2·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride typically involves the reaction of 3,5-dimethylpiperidine with 4-hydroxybenzaldehyde in the presence of an appropriate base to form the intermediate compound. This intermediate is then reacted with hydrochloric acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact with biological targets, making it valuable in drug discovery and development. Research indicates that compounds similar to this one exhibit various biological activities, including:

  • Antidepressant Effects : The piperidine structure is known for its role in antidepressant formulations.
  • Anticancer Activity : Preliminary studies suggest potential applications in targeting cancer cell lines.

Synthetic Organic Chemistry

The compound is utilized in synthetic organic chemistry for the development of novel compounds. Its ability to undergo various chemical reactions, such as oxidation and reduction, allows chemists to create derivatives with tailored properties .

Key Reactions:

  • Oxidation : The aldehyde group can be oxidized to form carboxylic acids.
  • Reduction : It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

Material Science

In material science, this compound can be incorporated into polymers and other advanced materials. Its unique functional groups contribute to the properties of these materials, making them suitable for specific industrial applications .

Case Studies and Research Findings

Research studies focusing on this compound have demonstrated its efficacy in various applications:

Case Study 1: Antidepressant Activity

A study conducted on derivatives of this compound showed promising results in modulating serotonin receptors, indicating potential use as an antidepressant agent.

Case Study 2: Synthesis of Novel Anticancer Agents

Another research effort involved synthesizing new analogs based on this compound that exhibited selective cytotoxicity against specific cancer cell lines.

Mechanism of Action

The mechanism of action of 4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Biological Activity

4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride (CAS Number: 1349718-34-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H24ClNO2, with a molecular weight of approximately 297.82 g/mol. The compound features a piperidine ring, an ethoxy group, and a benzaldehyde moiety, contributing to its unique biological properties.

Key Structural Features

FeatureDescription
Piperidine Ring Provides basicity and potential for receptor binding.
Ethoxy Group Enhances solubility and stability.
Benzaldehyde Moiety Imparts reactivity in various chemical reactions.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethylpiperidine with 4-hydroxybenzaldehyde in the presence of a base, followed by treatment with hydrochloric acid to yield the hydrochloride salt. This synthetic route allows for the production of high-purity compounds suitable for pharmaceutical applications.

Biological Activity

Research indicates that this compound exhibits various biological activities. Below are some key findings from recent studies:

Antimicrobial Activity

Studies have shown that compounds structurally similar to this compound possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 6.25 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
  • The compound's structural features may enhance its binding affinity to bacterial enzymes or receptors, leading to effective inhibition of microbial growth.

Cytotoxicity Studies

In vitro studies evaluating cytotoxicity against various cancer cell lines have indicated promising results:

  • Compounds similar to this compound exhibited selective cytotoxicity towards T-lymphoblastic cell lines with CC50 values as low as 9 nM .
  • No significant cytotoxic effects were observed on non-cancerous cell lines at concentrations up to 10 µM, suggesting a degree of selectivity that could be beneficial in therapeutic contexts.

The mechanism through which this compound exerts its biological effects is not fully elucidated but likely involves interaction with specific molecular targets such as enzymes or receptors:

  • Receptor Binding : The piperidine component may facilitate binding to neurotransmitter receptors or other protein targets involved in cellular signaling pathways.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit purine nucleoside phosphorylase (PNP), an enzyme implicated in T-cell malignancies and certain infections .

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several piperidine derivatives against common pathogens. The study found that derivatives similar to this compound demonstrated significant inhibition against Candida albicans and various bacterial strains:

CompoundTarget OrganismMIC (µg/mL)
Compound AS. aureus6.25
Compound BE. coli12.50
4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde HCl C. albicans9.42

This data indicates the potential utility of this compound in developing new antimicrobial agents.

Q & A

Q. What are the established synthetic routes for 4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride, and how do reaction conditions influence yield and purity?

Basic Research Focus
The synthesis typically involves three sequential steps:

Piperidine Intermediate Formation : Hydrogenation of 3,5-dimethylpyridine using Pd/C under H₂ gas to yield 3,5-dimethylpiperidine .

Ethoxylation : Reaction of 3,5-dimethylpiperidine with ethylene oxide in the presence of NaOH to form 2-(3,5-dimethyl-1-piperidinyl)ethanol .

Aldehyde Formation : Condensation of the ethanol intermediate with benzaldehyde using HCl as a catalyst .

Critical Factors :

  • Catalyst Selection : Pd/C ensures efficient hydrogenation; alternative catalysts may alter reaction rates or side products.
  • Base in Ethoxylation : NaOH concentration impacts etherification efficiency.
  • Acidic Conditions : HCl concentration during aldehyde formation affects protonation of intermediates and final product stability.

Basic Research Focus

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 9.8–10.0 ppm confirm the aldehyde proton. Piperidine ring protons appear as multiplets (δ 1.2–3.5 ppm) .
    • ¹³C NMR : Carbonyl resonance at ~190 ppm (aldehyde), with piperidine carbons between 20–60 ppm .
  • X-ray Crystallography : Resolves bond angles (e.g., dihedral angles between aromatic and piperidine rings) and hydrogen-bonding networks .
  • LC-MS : Molecular ion [M+H]⁺ confirms molecular weight (e.g., m/z ~310 for C₁₆H₂₄ClNO₂) .

Advanced Consideration :

  • CH-π Interactions : Observed in crystal structures (e.g., H-bonding between aldehyde protons and aromatic rings) may influence solubility .

Q. What experimental strategies address contradictions in biological activity data across studies?

Advanced Research Focus
Contradictions in receptor binding or enzyme inhibition data may arise from:

  • Purity Variability : Impurities (e.g., oxidized aldehydes) can skew results. Use HPLC (>98% purity) and quantify residual solvents .
  • Assay Conditions : pH (e.g., ammonium acetate buffer vs. phosphate buffer) alters protonation states of the piperidine nitrogen, affecting receptor affinity .
  • Control Experiments : Include structurally related analogs (e.g., 4-[2-(4-morpholinyl)ethoxy]benzaldehyde) to isolate substituent effects .

Methodological Approach :

  • Dose-Response Curves : Validate activity thresholds across multiple cell lines.
  • Molecular Dynamics Simulations : Model piperidine ring flexibility and aldehyde orientation in binding pockets .

Q. How can the ethoxylation step be optimized to improve scalability for preclinical studies?

Advanced Research Focus

  • Solvent Optimization : Replace traditional solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to enhance safety and reduce waste .
  • Continuous Flow Systems : Improve heat transfer and reaction uniformity compared to batch processing .
  • Catalyst Screening : Test alternatives to NaOH (e.g., K₂CO₃) for milder conditions and higher selectivity .

Methodological Focus

  • Structure-Activity Relationship (SAR) :
    • Piperidine Substitution : Introduce electron-withdrawing groups (e.g., -SO₂CH₃) to modulate basicity and blood-brain barrier penetration .
    • Aldehyde Modifications : Replace the aldehyde with a ketone or hydroxamic acid to reduce reactivity while retaining target affinity .
  • Metabolic Stability : Incorporate deuterium at labile positions (e.g., benzylic hydrogens) to slow CYP450-mediated degradation .

Case Study :

  • Pioglitazone Analogs : Condensation of the aldehyde with thiazolidinediones improved PPAR-γ binding, demonstrating the utility of this scaffold in drug discovery .

Q. How do researchers mitigate challenges in handling and storing this compound due to its hygroscopic and light-sensitive nature?

Practical Research Focus

  • Storage : Protect from moisture using desiccants (e.g., silica gel) and store at -20°C in amber vials .
  • Handling : Use inert atmospheres (N₂/Ar) during weighing to prevent aldehyde oxidation .
  • Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH) and quantify impurities using LC-MS .

Properties

IUPAC Name

4-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]benzaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c1-13-9-14(2)11-17(10-13)7-8-19-16-5-3-15(12-18)4-6-16;/h3-6,12-14H,7-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWHVWXZWLHADF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCOC2=CC=C(C=C2)C=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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